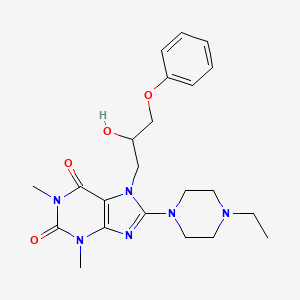
8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. Its complex structure suggests potential biological activities that are of significant interest in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H30N6O4
- Molecular Weight : 442.52 g/mol
- CAS Number : 844660-77-1
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate pathways related to cardiovascular function and neuroprotection. The presence of the piperazine moiety is particularly noteworthy as it is known to enhance the pharmacokinetic profile and bioavailability of compounds.
Cardiovascular Effects
Research indicates that derivatives of purine compounds exhibit significant cardiovascular effects. For instance, studies have shown that similar compounds can influence heart rate and blood pressure regulation through antiarrhythmic properties and hypotensive actions. The specific compound has been evaluated for its potential in modulating electrocardiographic parameters, suggesting a role in managing arrhythmias and hypertension.
Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects. Compounds with similar configurations have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The ethylpiperazine group may contribute to these protective effects by enhancing blood-brain barrier permeability.
Study 1: Cardiovascular Evaluation
A study conducted on a series of 8-substituted purines revealed that certain derivatives exhibited significant antiarrhythmic activity in animal models. The specific compound was tested alongside others for its efficacy in reducing arrhythmia episodes and stabilizing heart rhythm during induced stress conditions.
Study 2: Neuroprotection in vitro
In vitro studies demonstrated that the compound could significantly reduce cell death in neuronal cell lines exposed to oxidative stress. This was measured using assays for cell viability and apoptosis markers, indicating its potential role as a therapeutic agent for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-4-26-10-12-27(13-11-26)21-23-19-18(20(30)25(3)22(31)24(19)2)28(21)14-16(29)15-32-17-8-6-5-7-9-17/h5-9,16,29H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMIPILSCDQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














